molecular formula C15H10N4O6S B2589907 N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide CAS No. 152586-99-7

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2589907
CAS No.: 152586-99-7
M. Wt: 374.33
InChI Key: VWAGZYLUMCIECQ-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method involves the base-promoted intramolecular C–S bond coupling cyclization in dioxane .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using carbon dioxide (CO2) as a raw material, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, interfering with the normal function of enzymes involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O6S/c1-25-11-3-2-4-12-13(11)16-15(26-12)17-14(20)8-5-9(18(21)22)7-10(6-8)19(23)24/h2-7H,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAGZYLUMCIECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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